Ethyl 2-fluoro-5-methylpyridine-4-acetate
Description
Ethyl 2-fluoro-5-methylpyridine-4-acetate is a fluorinated pyridine derivative characterized by a pyridine core substituted with a fluorine atom at position 2, a methyl group at position 5, and an ethyl acetate moiety at position 4. Pyridine derivatives are widely studied for their bioactivity, influenced by substituents such as halogens (e.g., fluorine) and alkyl/ester groups, which modulate electronic and steric properties .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-5-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)5-8-4-9(11)12-6-7(8)2/h4,6H,3,5H2,1-2H3 |
InChI Key |
OMGSBZYJMSSVAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-5-methylpyridine-4-acetate typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® as a fluorinating agent. The reaction conditions often include mild temperatures and the presence of a base to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction. These methods are chosen for their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-5-methylpyridine-4-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-fluoro-5-methylpyridine-4-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-5-methylpyridine-4-acetate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Compounds
Key Observations:
Chlorine in Ethyl 5-chloro-4-ethoxypyridine-2-acetate may increase lipophilicity, favoring hydrophobic interactions in drug-receptor binding .
Ester Positioning :
- The ester group at position 4 in the target compound contrasts with position 2 in Ethyl 5-chloro-4-ethoxypyridine-2-acetate. This positional difference could influence hydrolysis rates and metabolic pathways .
Sulfur-Containing Groups :
- Thioether and sulfonyl groups (e.g., in and ) enhance hydrogen-bonding capacity and oxidative stability, which may be advantageous in prodrug design .
Research and Application Trends
- Pharmaceutical Intermediates : Ethyl pyridine-4-acetates are frequently used to synthesize kinase inhibitors or anti-inflammatory agents, where fluorine substitution optimizes target engagement .
- Agrochemicals : Fluorinated pyridines are explored for herbicidal activity, leveraging halogen interactions with plant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
